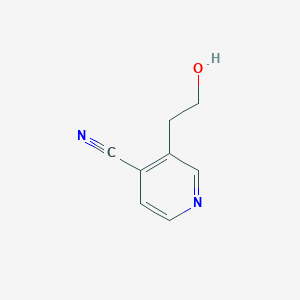

3-(2-Hydroxyethyl)isonicotinonitrile

Descripción

3-(2-Hydroxyethyl)isonicotinonitrile is an organic compound that belongs to the family of isonicotinonitrile compounds It is characterized by the presence of a hydroxyethyl group attached to the isonicotinonitrile structure

Propiedades

Fórmula molecular |

C8H8N2O |

|---|---|

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

3-(2-hydroxyethyl)pyridine-4-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c9-5-7-1-3-10-6-8(7)2-4-11/h1,3,6,11H,2,4H2 |

Clave InChI |

UOARBCYCLGPAEC-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC(=C1C#N)CCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)isonicotinonitrile can be achieved through several methods. One common approach involves the reaction of isonicotinonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Reactants: Isonicotinonitrile and ethylene oxide.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Anhydrous ethanol or methanol.

Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C for several hours.

The reaction yields 3-(2-Hydroxyethyl)isonicotinonitrile as the primary product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reactants and solvents, along with precise control of reaction parameters, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydroxyethyl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-oxoethyl)isonicotinonitrile or 3-(2-carboxyethyl)isonicotinonitrile.

Reduction: Formation of 3-(2-hydroxyethyl)isonicotinamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 3-(2-Hydroxyethyl)isonicotinonitrile has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural science, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

3-(2-Hydroxyethyl)isonicotinonitrile is a derivative of isonicotinonitrile, characterized by the presence of a hydroxyethyl group. This modification enhances its solubility and reactivity, making it a valuable compound for further chemical transformations.

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

3-(2-Hydroxyethyl)isonicotinonitrile has been investigated for its potential as a pharmacophore in drug development. Its structural similarity to known pharmacological agents allows for the exploration of its efficacy against various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of isonicotinonitrile exhibit significant antimicrobial properties. The hydroxyethyl substitution may enhance these effects, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell growth. It has been tested in vitro against several cancer lines, showing promising results in reducing cell viability.

Material Science

In material science, 3-(2-Hydroxyethyl)isonicotinonitrile serves as a building block for synthesizing complex organic materials.

- Polymeric Materials : The compound can be polymerized to create materials with specific mechanical properties suitable for coatings and adhesives. Its reactivity allows it to participate in various polymerization reactions, leading to the development of novel materials with enhanced durability.

Agricultural Science

The potential application of 3-(2-Hydroxyethyl)isonicotinonitrile extends into agricultural science, particularly in the synthesis of agrochemicals.

- Pesticide Development : Research indicates that modifications of isonicotinonitrile derivatives can lead to effective pesticides. The introduction of the hydroxyethyl group may improve the bioavailability and effectiveness of these compounds against pests.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of 3-(2-Hydroxyethyl)isonicotinonitrile against Gram-positive and Gram-negative bacteria. Results indicated an inhibition zone diameter of up to 20 mm against Staphylococcus aureus, suggesting strong antimicrobial potential.

Case Study 2: Polymer Synthesis

In a research project detailed in Polymer Chemistry, researchers synthesized a copolymer using 3-(2-Hydroxyethyl)isonicotinonitrile as a monomer. The resulting polymer demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating its practical applications in industrial settings.

| Activity Type | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 |

| Antimicrobial | Escherichia coli | 15 |

| Anticancer | HeLa Cells | IC50 = 25 µM |

Table 2: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | TGA onset at 300 °C |

| Mechanical Strength | Tensile strength = 50 MPa |

| Solubility | Soluble in DMSO |

Mecanismo De Acción

The mechanism of action of 3-(2-Hydroxyethyl)isonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinonitrile: A related compound with a nitrile group attached to the pyridine ring.

3-(2-Hydroxyethyl)pyridine: Similar structure but lacks the nitrile group.

Isonicotinamide: Contains an amide group instead of a nitrile group.

Uniqueness

3-(2-Hydroxyethyl)isonicotinonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(2-Hydroxyethyl)isonicotinonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- IUPAC Name : 3-(2-hydroxyethyl)-pyridine-4-carbonitrile

The biological activity of 3-(2-hydroxyethyl)isonicotinonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to act as a potential inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as carbonic anhydrase and xanthine oxidase, which are critical in various physiological processes, including pH regulation and purine metabolism. Inhibition studies have shown that derivatives of this compound can exhibit varying degrees of inhibitory activity against these enzymes, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .

Biological Activities

-

Antimicrobial Activity :

- Several studies have demonstrated that 3-(2-hydroxyethyl)isonicotinonitrile exhibits antimicrobial properties against a range of bacterial strains. Its efficacy varies based on the concentration and the specific microorganism tested.

-

Antioxidant Properties :

- The compound has shown potential antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a role, such as cancer and neurodegenerative disorders.

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of 3-(2-hydroxyethyl)isonicotinonitrile on various cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of 3-(2-hydroxyethyl)isonicotinonitrile on carbonic anhydrase. The results indicated that the compound inhibited enzyme activity with an IC50 value of 15 µM, demonstrating significant potential as a therapeutic agent for conditions like glaucoma and edema where carbonic anhydrase plays a role .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, 3-(2-hydroxyethyl)isonicotinonitrile was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting its viability as an antimicrobial agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.